molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1

3-Azabicyclo[3.1.1]heptane

Cat. No. B1320257
CAS RN: 286-35-1
M. Wt: 97.16 g/mol
InChI Key: PWVHZVWNAGLZFH-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane derivatives are a class of nitrogen-containing heterocycles that have garnered significant interest in the field of medicinal chemistry due to their presence in biologically active compounds. These structures are considered advanced building blocks for drug discovery, as they can be transformed into various bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, among others .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through various innovative methods. A rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization . Another approach involves a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Additionally, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which allows for further selective derivatization . Other methods include the use of intramolecular photochemical [2+2]-cyclization of acetophenone enamides and a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives is characterized by a bicyclic framework that imposes conformational constraints, which can be advantageous in medicinal chemistry for the development of compounds with specific biological activities. X-ray crystal structure analyses have revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, indicating the equatorial position of substituents on the heterocycle .

Chemical Reactions Analysis

3-Azabicyclo[3.1.1]heptane derivatives undergo various chemical reactions that enable their transformation into a wide array of functionalized compounds. For instance, the obtained compounds from the [2+2]-photocycloaddition can be easily transformed into bi- and tricyclic analogues of several nitrogen-containing heterocycles . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton of penicillin-type β-lactams, showcases the versatility of these derivatives in generating complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptane derivatives are influenced by their rigid bicyclic structure, which can lead to unique reactivity and biological activity. The conformational constraints imposed by the bicyclic framework are particularly useful in the design of compounds with desired pharmacokinetic and pharmacodynamic profiles. However, specific details on the physical properties such as melting points, boiling points, solubility, and stability are not provided in the abstracts .

Scientific Research Applications

Synthesis of Building Blocks for Medicinal Chemistry

3-Azabicyclo[3.1.1]heptane and its derivatives serve as key building blocks in medicinal chemistry. They are utilized in the synthesis of various compounds due to their structural uniqueness and potential biological activity. For instance, the practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, has been reported. This compound, being achiral and possessing similar lipophilicity to morpholine, is of significant interest in the field (Walker, Eklov, & Bedore, 2012).

Photochemical Synthesis in Drug Discovery

The photochemical synthesis of substituted 3-azabicyclo[3.2.0]heptanes highlights another application in drug discovery. These compounds, synthesized using common chemicals like benzaldehyde and cinnamic acid, are attractive due to their potential as advanced building blocks in drug discovery (Denisenko et al., 2017).

Structural Analysis in Heterocyclic Chemistry

The structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane) as found in epibatidine, a bridged heterocyclic nucleus, indicates its significance in understanding the structural aspects of heterocyclic chemistry. This understanding is crucial for the design of new compounds with potential pharmacological properties (Britvin & Rumyantsev, 2017).

Development of Conformationally Restricted Compounds

3-Azabicyclo[3.1.1]heptane derivatives are also pivotal in the development of conformationally restricted compounds. These compounds are essential in the design of new drugs and understanding their mode of action at a molecular level. For instance, practical syntheses of various azabicyclo[3.1.1]heptane-1-carboxylic acids have been reported, highlighting their potential in peptide engineering and peptidomimetic drug design (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

Applications in Dopaminergic Ligand Synthesis

The synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands indicate their role in neurological research. These compounds demonstrate binding affinity at dopamine receptors, which is crucial for understanding and treating various neurological conditions (Reinart-Okugbeni et al., 2012).

Future Directions

The future directions for 3-Azabicyclo[3.1.1]heptane research could involve further exploration of its potential as a bioisostere in drug design . The compound’s unique structure and properties make it an interesting candidate for the development of new pharmaceuticals .

properties

IUPAC Name

3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVHZVWNAGLZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599201
Record name 3-Azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.1]heptane

CAS RN

286-35-1
Record name 3-Azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
DG Wishka, P Beagley, J Lyon, KA Farley… - Synthesis, 2011 - thieme-connect.com
Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine 6-oxa-3-azabicyclo [3.1. 1] heptane (2a) is of particular interest as a …
Number of citations: 10 www.thieme-connect.com
J Stanek, A Alder, D Bellus, AS Bhatnagar… - Journal of medicinal …, 1991 - ACS Publications
The synthesis of 3-(cyclohexylmethyl)-l-(4-aminophenyl)-3-azabicyclo [3.1. 0] hexane-2, 4-dione (lh), with its optical enantiomers, and a series of novel achiral l-(4-aminophenyl)-3-…
Number of citations: 32 pubs.acs.org
KH Kim, JW Lim, J Lee, MJ Go… - Advanced Synthesis & …, 2014 - Wiley Online Library
Various 3‐azabicyclo[3.1.1]heptane derivatives were synthesized from Morita–Baylis–Hillman adduct‐derived 1,3‐dienes bearing a 4,4‐diaryl moiety through a thermal intramolecular [2…
Number of citations: 6 onlinelibrary.wiley.com
DP Walker, BM Eklov, MW Bedore - Synthesis, 2012 - thieme-connect.com
Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine 3-oxa-6-azabicylo[3.1.1]heptane (3a) is of particular interest as a …
Number of citations: 27 www.thieme-connect.com
SM Kim, JH Park, YK Kang… - Angewandte Chemie …, 2009 - Wiley Online Library
Tying up loose ends: The reaction of bisallenes tethered with N‐(p‐tolylsulfonamide) in the presence of a cationic gold N‐heterocyclic carbene catalyst gave new cycloisomerization …
Number of citations: 66 onlinelibrary.wiley.com
D Dibchak, M Snisarenko, A Mishuk… - Angewandte …, 2023 - Wiley Online Library
A general approach to 3‐azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed. The mechanism, scope, and scalability of this transformation were …
Number of citations: 3 onlinelibrary.wiley.com
S He, J Hao, ER Ashley, HR Chobanian, B Pio… - Tetrahedron …, 2016 - Elsevier
Synthesis of novel 2-azabicyclo[3.1.1]heptane-5-carboxylic acid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 3 www.sciencedirect.com
DG Wishka, DP Walker - Tetrahedron letters, 2011 - Elsevier
The novel bridged bicyclic morpholinethione (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione (9) has been prepared in six steps. This conformationally restricted morpholinethione was …
Number of citations: 4 www.sciencedirect.com
P Richardson - Synfacts, 2023 - thieme-connect.com
Significance: Replacement of meta-substituted benzene rings with bicyclo [3.1. 1] heptanes in biologically active molecules represents an established strategy to increase the 3D nature …
Number of citations: 0 www.thieme-connect.com
H Sheibani, PV Bernhardt… - The Journal of Organic …, 2005 - ACS Publications
Metastable but isolable mesoionic 1,3-oxazinium 4-olates 9d−f undergo ring opening to acylketenes 10 at or near room temperature. The ketenes undergo intramolecular criss-cross [2 …
Number of citations: 25 pubs.acs.org

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